![molecular formula C20H24O4 B1386908 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 1172982-17-0](/img/structure/B1386908.png)
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Overview
Description
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C20H24O4 It is characterized by the presence of two methoxy groups and a tert-butyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-tert-butyl-4-methoxyphenol with appropriate aldehyde precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry. For instance, it can be utilized to create derivatives that may exhibit enhanced biological activity or novel properties.
Research on the biological activity of this compound is still emerging. Preliminary studies suggest that it may interact with various biomolecules, although detailed investigations are necessary to elucidate its mechanisms of action and therapeutic properties. The presence of the phenolic group indicates potential antioxidant properties, which could be explored further for medicinal applications.
Potential Biological Applications
- Antioxidant Activity : The phenolic structure may confer antioxidant properties, making it a candidate for further studies in oxidative stress-related diseases.
- Drug Development : As an intermediate, it could be modified to develop new pharmaceutical agents targeting specific diseases.
Material Science
Given its structural characteristics, this compound could also find applications in material science. The unique combination of functional groups may allow it to be incorporated into polymers or other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylphenol (BHT): Widely used as a food additive and preservative due to its antioxidant activity.
Uniqueness
3-[(2-Tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific structural features, which confer distinct chemical and physical properties. Its dual methoxy groups and tert-butyl substitution make it a versatile compound for various synthetic and industrial applications.
Biological Activity
The molecular formula of BB01-3794 is with a molecular weight of 328.41 g/mol. Its structure features a benzaldehyde group, which is known for its reactivity and potential biological interactions.
Property | Value |
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Molecular Formula | C20H24O4 |
Molecular Weight | 328.41 g/mol |
CAS Number | 1172982-17-0 |
Physical Form | Solid |
Biological Activity Overview
While specific studies on BB01-3794 are scarce, the presence of similar compounds suggests several areas of potential biological activity, including:
- Antimicrobial Activity : Compounds with methoxy and phenoxy groups have been studied for their antibacterial properties. For example, studies on related benzaldehyde derivatives indicate significant antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antioxidant Activity : The presence of phenolic structures in BB01-3794 may confer antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
- Cytotoxicity : Related compounds have shown selective cytotoxicity towards certain cancer cell lines, indicating that BB01-3794 might exhibit similar properties. For instance, some benzaldehyde derivatives have been reported to inhibit cancer cell proliferation effectively .
1. Antibacterial Studies
A study focusing on related methoxy-substituted benzaldehydes highlighted their efficacy in disrupting biofilms formed by MRSA, suggesting that BB01-3794 could possess similar antibiofilm properties . The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
2. Antioxidant Potential
Research on phenolic compounds indicates that they can act as effective antioxidants through mechanisms involving hydrogen atom transfer or electron donation to neutralize free radicals . This activity is crucial in preventing cellular damage linked to chronic diseases.
3. Cytotoxic Effects
A series of studies have evaluated the cytotoxic effects of various substituted benzaldehydes on different cancer cell lines. For example, selective cytotoxicity was observed in T-lymphoblastic cell lines with certain derivatives showing CC50 values as low as 9 nM . This suggests that BB01-3794 could potentially inhibit tumor growth through similar pathways.
Properties
IUPAC Name |
3-[(2-tert-butyl-4-methoxyphenoxy)methyl]-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-20(2,3)17-11-16(22-4)7-9-19(17)24-13-15-10-14(12-21)6-8-18(15)23-5/h6-12H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFZTQLQODJKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC2=C(C=CC(=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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